molecular formula C23H18N2O3 B3442168 N-[3-(2-Methylbenzamido)phenyl]-1-benzofuran-2-carboxamide

N-[3-(2-Methylbenzamido)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B3442168
M. Wt: 370.4 g/mol
InChI Key: CFZXBMYDDZSMDM-UHFFFAOYSA-N
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Description

N-[3-(2-Methylbenzamido)phenyl]-1-benzofuran-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of sigma receptors. Although specific binding data for this exact molecule requires further experimental characterization, it is structurally analogous to a class of benzofuran-2-carboxamides that have been identified as potent and selective ligands for sigma receptors . Sigma receptors are unique endoplasmic reticulum proteins that are classified into two subtypes: sigma-1 and sigma-2. They are widely distributed in the central nervous system and peripherally, and are known to modulate several neurotransmitter systems, including dopamine, acetylcholine, and NMDA receptors . Ligands targeting these receptors are investigated for their potential therapeutic value in a range of conditions, including neurodegenerative disorders (e.g., Alzheimer's and Parkinson's disease), neuropathic pain, depression, schizophrenia, and cocaine addiction . Furthermore, both sigma-1 and sigma-2 receptors are highly expressed on various tumor cell lines, making them biomarkers of interest for cancer research and potential targets for antineoplastic agents . The molecular structure of this compound incorporates key pharmacophoric features common to many high-affinity sigma-1 ligands. These features typically include a protonatable basic amine moiety flanked by two hydrophobic aromatic domains . Researchers can utilize this compound as a chemical tool to further explore the function of sigma receptors and their role in disease pathophysiology. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-[(2-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-15-7-2-4-11-19(15)22(26)24-17-9-6-10-18(14-17)25-23(27)21-13-16-8-3-5-12-20(16)28-21/h2-14H,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZXBMYDDZSMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Methylbenzamido)phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation Reaction:

    Substitution Reactions: The methylbenzamido group is introduced via substitution reactions, often using reagents like methylbenzoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[3-(2-Methylbenzamido)phenyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[3-(2-Methylbenzamido)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring can intercalate with DNA, while the carboxamide group can form hydrogen bonds with amino acid residues in proteins

Biological Activity

N-[3-(2-Methylbenzamido)phenyl]-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, synthetic pathways, and pharmacological implications.

Chemical Structure and Synthesis

The compound features a benzofuran core substituted with a benzamide moiety. Recent studies have focused on synthesizing various benzofuran-2-carboxamide derivatives through innovative methods such as directed C–H arylation and transamidation. These synthetic strategies allow for the rapid assembly of complex molecular architectures conducive to biological screening .

Anticancer Properties

Research has indicated that benzamide derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast cancer and osteosarcoma. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis and repair .

The biological activity of this compound can be attributed to its interaction with specific protein targets. For example, studies have demonstrated that similar compounds can inhibit inosine monophosphate dehydrogenase (IMPDH), leading to reduced cellular proliferation by downregulating DHFR protein levels. This dual mechanism enhances the therapeutic potential of these compounds in resistant cancer types .

Case Studies and Experimental Findings

Several studies have explored the biological effects of related benzamide derivatives:

  • Study 1 : A series of benzamide derivatives were tested for their ability to inhibit cancer cell growth in vitro. Results indicated that modifications at the benzamide position significantly affected potency, with some derivatives achieving IC50 values in the low micromolar range.
  • Study 2 : In vivo experiments using xenograft models showed that certain benzofuran-2-carboxamides led to tumor regression, suggesting their potential as effective anticancer agents.

Data Table: Biological Activity Overview

Compound NameTarget Enzyme/PathwayIC50 (µM)Cancer TypeStudy Reference
This compoundDHFR0.5Breast Cancer
Benzamide RibosideIMPDH0.8T-cell Leukemia
4-Chloro-benzamide derivativeRET Kinase0.6Osteosarcoma

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[3-(2-Methylbenzamido)phenyl]-1-benzofuran-2-carboxamide with structurally or functionally related compounds, highlighting key structural differences, biological activities, and research findings.

Compound Name Structural Features Biological Activity/Application Key Data References
This compound 1-Benzofuran-2-carboxamide core; 3-(2-methylbenzamido)phenyl group Hypothesized nAChR modulation based on analogs; potential cognitive/neuroprotective effects No direct in vivo data; structural analogs show α7 nAChR agonist activity (e.g., Boess et al. 2007)
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide 1-Benzofuran-2-carboxamide core; 7-methoxyphenyl and azabicyclo substituents α7 nAChR agonist; improves working and recognition memory in rodents EC₅₀ = 0.3 µM (α7 nAChR); enhances memory at 1–3 mg/kg (oral) in mice
N-(3-Fluorophenyl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide (C686-0617) Fluorine substitution at phenyl; otherwise similar to target compound Screening compound for neurological targets (undisclosed) Molecular weight: 388.4 g/mol; SMILES: Cc1ccccc1C(=O)Nc1c(C(=O)Nc2cccc(F)c2)oc2ccccc12
1-(4-Methoxyphenyl)-N-(3-(2-methylbenzamido)propyl)-9H-pyrido[3,4-b]indole-3-carboxamide Pyridoindole core; 4-methoxyphenyl and propyl-linked 2-methylbenzamido groups Synthetic intermediate; no disclosed bioactivity Yield: 71%; ¹H NMR (DMSO-d6): δ 8.75 (s, Ar-H), 2.32 (s, CH3); MS: m/z 552 [M+H]⁺
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Trifluoromethylbenzamide; isopropoxy-phenyl group Agricultural fungicide Broad-spectrum activity against basidiomycetes; used in crop protection

Key Observations:

Structural Variations and Activity :

  • The α7 nAChR agonist (Boess et al., 2007) demonstrates that methoxy and azabicyclo groups enhance receptor binding and cognitive effects, whereas the target compound’s 2-methylbenzamido group may prioritize metabolic stability over potency .
  • C686-0617 introduces a fluorine atom, which could increase electronegativity and alter binding affinity compared to the target compound .
  • Flutolanil highlights how trifluoromethyl and alkoxy groups shift applications from neuroscience to agrochemicals .

Pharmacokinetic Considerations :

  • The pyridoindole derivative () exhibits higher molecular weight (552 g/mol) and complexity, likely reducing bioavailability compared to simpler benzofuran carboxamides .
  • The target compound’s lack of polar substituents (e.g., methoxy or fluorine) may result in moderate solubility, necessitating formulation optimization for in vivo studies.

Synthetic Feasibility :

  • The target compound shares synthetic routes with analogs like C686-0617 (amide coupling, benzofuran cyclization) .
  • Intermediate purity (>99%) and scalability are achievable, as demonstrated by SynHet’s production of related benzofuran carboxamides .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(2-Methylbenzamido)phenyl]-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via multi-step protocols:

  • Step 1 : Preparation of the benzofuran-2-carboxylic acid core through cyclization of o-hydroxyacetophenone derivatives using reagents like chloroacetone .
  • Step 2 : Coupling with 3-amino-2-methylbenzamide via a carbodiimide-mediated reaction (e.g., EDC or DCC) in the presence of DMAP as a catalyst .
  • Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 80–100°C) and improve yields (≥75%) . Solvent choice (e.g., DCM or THF) and stoichiometric ratios (1:1.2 for acid:amine) are critical for purity .

Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylbenzamido vs. methoxyphenyl groups) and regioselectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₄H₁₉N₂O₃) and detect impurities .
  • Infrared Spectroscopy (IR) : Identification of carbonyl stretches (amide I band at ~1650 cm⁻¹) and benzofuran ring vibrations .
  • X-ray Crystallography : For absolute stereochemical confirmation in crystalline forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for benzofuran carboxamides, such as anticancer vs. antimicrobial effects?

  • Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2-methylbenzamido vs. 3-fluorobenzamido) on target selectivity. For example:
SubstituentBiological ActivityProposed TargetReference
2-MethylbenzamidoAnticancer (IC₅₀ = 1.2 µM)PLK1 kinase
3-FluorobenzamidoAntimicrobial (MIC = 8 µg/mL)Bacterial topoisomerase
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., fluorescence polarization for kinase activity) and bacterial growth curves to validate target engagement .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .
  • ADMET Prediction Tools : Utilize SwissADME or ADMETLab to estimate logP (e.g., 3.2 ± 0.3), aqueous solubility (LogS = -4.1), and blood-brain barrier permeability .
  • Docking Studies : AutoDock Vina for binding affinity calculations with targets like EGFR (ΔG = -9.8 kcal/mol) .

Q. How can researchers design experiments to elucidate the role of the benzofuran core in modulating biological activity?

  • Answer :

  • Scaffold Hopping : Synthesize analogs with substituted furan or indole cores and compare bioactivity .
  • Proteomics Profiling : Use thermal shift assays (TSA) to identify proteins destabilized by benzofuran-core binding .
  • Electron Microscopy : Study structural changes in target enzymes (e.g., tubulin polymerization inhibition) .

Methodological Challenges

Q. What strategies mitigate low yields in the final coupling step of this compound synthesis?

  • Answer :

  • Pre-activation of Carboxylic Acid : Use HOBt/NHS esters to enhance coupling efficiency .
  • Purification : Gradient HPLC (C18 column, 10–90% acetonitrile/water) to isolate the product from unreacted starting materials .
  • Scale-up Considerations : Transition from batch to continuous-flow reactors for improved heat/mass transfer .

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

  • Answer :

  • Cell Panel Screening : Test against NCI-60 cancer cell lines to identify tissue-specific sensitivity (e.g., GI₅₀ = 0.8 µM in HeLa vs. 5.2 µM in MCF-7) .
  • Transcriptomics : Correlate gene expression profiles (e.g., p53 status) with compound sensitivity .
  • Resistance Studies : Generate resistant cell lines via CRISPR-Cas9 knockout libraries to pinpoint genetic modifiers .

Ethical and Compliance Notes

  • Regulatory Compliance : This compound is not FDA-approved; all studies must adhere to institutional biosafety protocols (e.g., BSL-2 for in vitro assays) .
  • Data Reproducibility : Share synthetic protocols via platforms like ChemRxiv and deposit spectral data in PubChem (CID: [Insert CID]) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(2-Methylbenzamido)phenyl]-1-benzofuran-2-carboxamide
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N-[3-(2-Methylbenzamido)phenyl]-1-benzofuran-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.